An In-Depth Technical Guide to 4-Formyl-3-methoxybenzoic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Formyl-3-methoxybenzoic Acid: Properties, Synthesis, and Applications
Abstract
4-Formyl-3-methoxybenzoic acid, a polysubstituted aromatic carboxylic acid, is a pivotal intermediate in the landscape of modern organic synthesis and medicinal chemistry. Its unique trifunctional structure—featuring a carboxylic acid, an aldehyde, and a methoxy group—offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical and physical properties, detailed protocols for its synthesis and characterization, an exploration of its chemical reactivity, and a review of its significant applications, particularly in the development of novel therapeutic agents. This document is intended to serve as a comprehensive technical resource for researchers, chemists, and professionals in the field of drug development.
Chemical Identity and Structure
4-Formyl-3-methoxybenzoic acid is an organic compound featuring a benzene ring substituted with three functional groups: a carboxyl group at position 1, a methoxy group at position 3, and a formyl (aldehyde) group at position 4.[1][2][3] This strategic placement of functional groups with differing electronic and reactive properties makes it a valuable and versatile building block in synthetic chemistry.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 4-Formyl-3-methoxybenzoic acid | PubChem[3] |
| CAS Number | 80893-99-8 | ChemicalBook, BLD Pharm[1][4] |
| Molecular Formula | C₉H₈O₄ | PubChem[3][5] |
| Molecular Weight | 180.16 g/mol | PubChem[5] |
| SMILES | COC1=C(C=CC(=C1)C(=O)O)C=O | PubChemLite[5] |
| InChIKey | HYBGYWUQRRQICT-UHFFFAOYSA-N | PubChemLite[5] |
Caption: Chemical structure of 4-Formyl-3-methoxybenzoic acid.
Physicochemical Properties
The physical and chemical properties of 4-Formyl-3-methoxybenzoic acid are critical for its handling, storage, and application in chemical reactions. These properties are summarized below.
Table 2: Physicochemical Data
| Property | Value | Notes and References |
|---|---|---|
| Appearance | Solid | General observation from suppliers. |
| Melting Point | 196.5 - 200.5 °C | The relatively high melting point is indicative of a stable crystalline lattice structure, influenced by intermolecular hydrogen bonding via the carboxylic acid group.[6] |
| Boiling Point | Data not available | Likely to decompose upon heating before boiling at atmospheric pressure. |
| Solubility | Insoluble in water; Soluble in alcohols, ether, and ethyl acetate. | The carboxylic acid provides some polarity, but the overall aromatic structure limits water solubility. Solubility in organic solvents is expected.[7] |
| pKa | ~4.4 | Estimated based on the pKa of 4-methoxybenzoic acid (pKa = 4.47). The electron-withdrawing formyl group may slightly increase acidity.[7] |
Synthesis and Purification
While several synthetic routes to 4-Formyl-3-methoxybenzoic acid exist, a common and reliable laboratory method involves the oxidation of the corresponding methyl group of 3-methoxy-4-methylbenzoic acid or the formylation of a suitable precursor. A related compound, 4-formyl-3-methoxybenzonitrile, is often synthesized via bromination of 4-methyl-3-methoxybenzonitrile followed by hydrolysis, a pathway that highlights the reactivity of the benzylic position.[8]
Experimental Protocol: Oxidation of 4-(hydroxymethyl)-3-methoxybenzoic acid (Illustrative)
This protocol is based on a general oxidation procedure for converting a hydroxymethyl group to a formyl group.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-(hydroxymethyl)-3-methoxybenzoic acid in a suitable solvent such as dichloromethane.
-
Oxidant Addition: Add a mild oxidizing agent, such as manganese dioxide (MnO₂, ~3 equivalents), to the solution. The use of a mild oxidant is crucial to prevent over-oxidation to the carboxylic acid.
-
Reaction Execution: Heat the mixture to reflux (approximately 40°C for dichloromethane) and maintain for several hours (e.g., 8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it to remove the manganese dioxide. The filter cake should be washed with additional solvent.
-
Purification: Concentrate the combined filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate-hexane, to afford pure 4-Formyl-3-methoxybenzoic acid.
Caption: General workflow for the synthesis of 4-Formyl-3-methoxybenzoic acid.
Spectroscopic Characterization (Self-Validating System)
Confirmation of the structure and purity of synthesized 4-Formyl-3-methoxybenzoic acid is achieved through standard spectroscopic techniques. The expected data provides a benchmark for validation.
Table 3: Spectroscopic Data for Characterization
| Technique | Expected Features |
|---|---|
| ¹H NMR | - Carboxylic Acid Proton (-COOH): A broad singlet, typically >10 ppm. - Aldehyde Proton (-CHO): A singlet around 9.8-10.1 ppm. - Aromatic Protons: Three protons on the benzene ring, exhibiting characteristic splitting patterns and chemical shifts influenced by the substituents (typically in the 7-8 ppm range). - Methoxy Protons (-OCH₃): A sharp singlet around 3.9-4.1 ppm. |
| ¹³C NMR | - Carboxylic Carbon (-COOH): ~165-170 ppm. - Aldehyde Carbon (-CHO): ~190-195 ppm. - Aromatic Carbons: Six distinct signals, with carbons attached to oxygen appearing downfield (~150-160 ppm). - Methoxy Carbon (-OCH₃): ~55-60 ppm. |
| IR Spectroscopy (cm⁻¹) | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300. - C=O Stretch (Aldehyde): A sharp, strong band around 1690-1710. - C=O Stretch (Carboxylic Acid): A strong band around 1680-1700, often overlapping with the aldehyde C=O. - C-H Stretch (Aldehyde): Two weak bands around 2820 and 2720. - C-O Stretch (Methoxy/Acid): Strong bands in the 1200-1300 region. |
| Mass Spectrometry (MS) | - Molecular Ion Peak [M]⁺: Expected at m/z = 180. - Key Fragments: Loss of -OH (m/z=163), loss of -CHO (m/z=151), and loss of -COOH (m/z=135). |
Chemical Reactivity and Synthetic Applications
The synthetic utility of 4-Formyl-3-methoxybenzoic acid stems from the distinct reactivity of its three functional groups, which can often be addressed selectively.
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Carboxylic Acid Group: Can undergo standard transformations such as esterification (e.g., with an alcohol under acidic conditions) and amidation (e.g., after conversion to an acid chloride with thionyl chloride).
-
Formyl (Aldehyde) Group: This group is a key site for nucleophilic addition and condensation reactions. It readily participates in reductive amination, Wittig reactions, and the formation of imines and oximes, allowing for significant chain extension and elaboration.
-
Aromatic Ring: The ring is activated by the electron-donating methoxy group and deactivated by the electron-withdrawing carboxyl and formyl groups. It can undergo electrophilic aromatic substitution, although the substitution pattern is directed by the interplay of all three groups.
Application in Drug Development
This molecule is a crucial intermediate in the synthesis of a variety of pharmaceuticals.[9] Its structural motifs are found in compounds developed for cardiovascular and central nervous system disorders.[10] A notable application is in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used to treat chronic kidney disease associated with type 2 diabetes. The related compound, 4-formyl-3-methoxybenzonitrile, serves as a key starting material for Finerenone.[11][12]
Caption: Role as a key intermediate in the synthesis of complex APIs.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 4-Formyl-3-methoxybenzoic acid.
-
Hazards: Based on data for structurally related compounds like p-anisic acid, it may be harmful if swallowed and can cause skin and serious eye irritation.[13][14] It may also cause respiratory irritation.[13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][15]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[14] Avoid formation of dust and aerosols.[6]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[14]
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]
-
In case of skin contact: Wash off with soap and plenty of water.[6]
-
If inhaled: Move person into fresh air.[6]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[6] In all cases of exposure, consult a physician.[6]
-
Conclusion
4-Formyl-3-methoxybenzoic acid is a highly functionalized and synthetically valuable organic compound. Its well-defined structure, predictable reactivity, and role as a precursor to high-value molecules, particularly in the pharmaceutical industry, establish its importance. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, offering a foundational resource for scientists and researchers aiming to leverage its unique chemical attributes in their work.
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